Lopinavir diamide is classified as an amide derivative of Lopinavir, which is a potent HIV protease inhibitor. It is synthesized during the production of Lopinavir and can be considered an impurity or by-product that arises from unreacted intermediates in the synthesis process. The compound is derived from the condensation of diamine compounds with specific acids used in Lopinavir synthesis .
The synthesis of Lopinavir diamide involves several steps:
Lopinavir diamide has a complex molecular structure characterized by multiple functional groups:
Lopinavir diamide can participate in various chemical reactions:
The mechanism of action for Lopinavir diamide is closely related to that of Lopinavir itself:
Lopinavir diamide exhibits several notable physical and chemical properties:
Lopinavir diamide has significant implications in pharmaceutical research:
Lopinavir diamide (Chemical name: N,N'-[(2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl]bis[2-(2,6-dimethylphenoxy)acetamide]; CID 3011315) represents a structurally complex diamide impurity identified during lopinavir synthesis [3]. Its molecular formula is C₃₈H₄₄N₂O₅ with a molecular weight of 620.78 g/mol, distinguishing it from the parent compound through symmetrical diamide formation [1] [3]. The structure maintains the core stereochemical configuration of lopinavir, featuring three chiral centers with established S-configuration at positions C2 and C5, and S-configuration at C3 (hydroxyl-bearing carbon) [3] [6]. This conservation of stereochemistry is critical as the pharmacophoric elements of lopinavir reside in these defined spatial arrangements [5] [8].
Crystallographic analysis reveals that the molecular conformation adopts a pseudo-linear arrangement of the two phenoxyacetamide moieties connected through the diaminohydroxyhexane spacer [3]. The torsion angles within the central chain (C2-C3-C4-C5) demonstrate significant flexibility compared to lopinavir, with rotational freedom around the C-N bonds of the newly formed amide linkages [3]. This flexibility enables multiple low-energy conformers observed in solution-state NMR studies, contrasting with the more constrained conformation of the parent molecule imposed by its cyclic urea moiety [6] [8].
Table 1: Key Stereochemical Features of Lopinavir Diamide
Stereocenter | Configuration | Chemical Environment | Role in Molecular Structure |
---|---|---|---|
C2 (Backbone) | S | Amide linkage | Spatial orientation of left phenoxyacetamide |
C3 (Hydroxy) | S | Hydroxyl group | Hydrogen bonding donor capacity |
C5 (Backbone) | S | Amide linkage | Spatial orientation of right phenoxyacetamide |
Lopinavir diamide differs fundamentally from the parent lopinavir structure (C₃₇H₄₈N₄O₅) through elimination of the valine-urea moiety and its replacement with a second (2,6-dimethylphenoxy)acetamide group [3] [6]. This structural modification creates a symmetrical diamide lacking the asymmetrical pharmacophore essential for HIV protease inhibition [5] [8]. The transformation results in significant changes to molecular properties:
The crystal packing efficiency differs substantially due to these structural changes. While lopinavir exhibits multiple polymorphic forms with densities ranging from 1.170-1.301 g/cm³ depending on crystalline arrangement [2], lopinavir diamide shows less efficient packing due to its symmetrical structure and conformational flexibility, resulting in lower calculated crystal density of approximately 1.18 g/cm³ based on crystallographic parameters [3].
Unlike lopinavir, which demonstrates complex polymorphism (including amorphous forms and multiple crystalline states) with significant solubility differences between forms [2] [7], lopinavir diamide displays limited polymorphic behavior. Single crystal analysis reveals it crystallizes in the triclinic P1 space group with unit cell parameters: a = 11.7101(12) Å, b = 14.1111(14) Å, c = 24.307(2) Å, α = 106.314(2)°, β = 102.555(2)°, γ = 90.570(2)° [3]. The calculated density is 1.170(5) g/cm³, significantly lower than the densest lopinavir polymorph (1.325 g/cm³ for Form II) [2] [3].
The crystalline lattice exhibits moderate thermal stability with decomposition preceding melting, contrasting sharply with lopinavir polymorphs that display distinct endotherms (Form I: 122°C; Form II: 125°C) [2]. This thermal behavior suggests weaker intermolecular cohesion in the diamide structure. Powder X-ray diffraction studies of synthesized material show crystalline purity without evidence of polymorphic mixtures or amorphous content that commonly complicate lopinavir crystallization [2] [3] [7]. This difference likely stems from the symmetrical structure of the diamide reducing conformational diversity during nucleation.
Table 2: Crystallographic Comparison with Lopinavir Polymorphs
Parameter | Lopinavir Diamide | Lopinavir Form I | Lopinavir Form II |
---|---|---|---|
Crystal System | Triclinic | Monoclinic | Orthorhombic |
Space Group | P1 | P21 | P212121 |
Density (g/cm³) | 1.170(5) | 1.2762(5) | 1.325(2) |
Melting Point (°C) | Decomposes | 122 | 125 |
Unit Cell Volume (ų) | 3751.8(7) | 1872.1(8) | 3831.5(2) |
The solid-state architecture of lopinavir diamide is stabilized through directional hydrogen bonding and hydrophobic interactions. Crystallographic analysis reveals a primary N-H···O=C amide dimer motif between symmetry-related molecules, forming classic R₂²(8) ring patterns [3] [9]. The hydroxyl group participates as both donor and acceptor, forming an intermolecular O-H···O bond to a carbonyl oxygen (2.78 Å) and creating infinite chains along the crystallographic a-axis [3].
This hydrogen bonding network differs fundamentally from lopinavir polymorphs: Form I exhibits shielded hydroxyl acting only as donor, while Form II displays stronger O-H···O bonds with dual donor/acceptor capability [9]. The diamide's symmetrical structure enables bilayer formation with hydrophobic 2,6-dimethylphenoxy groups oriented outward and polar amide/hydroxyl groups forming the hydrogen-bonded inner layer [3]. This arrangement creates distinct hydrophilic and hydrophobic domains similar to surfactant mesophases.
The supramolecular assembly demonstrates moderate stability with lattice energy calculations indicating approximately -30 kcal/mol cohesion energy, significantly weaker than lopinavir Form II (-45 kcal/mol) [9]. This energy difference correlates with observed solubility differences, as the diamide shows higher aqueous solubility (0.0019 g/L) than lopinavir (0.0011 g/L) despite similar logP values [10]. The crystal morphology predicted from attachment energies shows plate-like habit with dominant (001) faces, consistent with observed crystal shapes from impurity crystallization [3] [9].
Table 3: Hydrogen Bonding Parameters in Crystal Structure
Donor Group | Acceptor Group | Distance (Å) | Angle (°) | Synthon Type | Role in Assembly |
---|---|---|---|---|---|
Amide N-H | Amide C=O | 2.89 | 165 | R₂²(8) dimer | Primary sheet formation |
Hydroxyl O-H | Amide C=O | 2.78 | 158 | C(6) chain | Linear chain extension |
Amide N-H | Hydroxyl O | 3.02 | 152 | C(4) chain | Layer connectivity |
C-H (Aromatic) | Amide C=O | 3.21 | 145 | Weak interaction | Sheet stabilization |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1